N-Acetylsulfanilyl chloride

Overview

Description

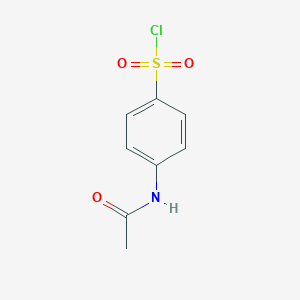

N-acetylsulfanilyl chloride is an organic compound with the chemical formula C₈H₈ClNO₃S. It is a white crystalline powder that is soluble in organic solvents such as acetone and chloroform but has limited solubility in water . This compound is also known by several other names, including 4-acetamidobenzenesulfonyl chloride and p-acetamidobenzenesulfonyl chloride .

Preparation Methods

The synthesis of N-acetylsulfanilyl chloride typically involves a multi-step process:

Acetylation of Aniline: Aniline is acetylated using acetic anhydride to form N-acetylaniline.

Chlorosulfonation: N-acetylaniline is then chlorosulfonated using chlorosulfonic acid (ClSO₃H) to produce this compound

In industrial settings, the production of this compound follows similar steps but may involve optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-acetylsulfanilyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.

Hydrolysis: The compound can undergo hydrolysis under alkaline conditions to remove the acetyl-protecting group.

Common reagents used in these reactions include amines and bases such as sodium hydroxide. The major products formed depend on the specific nucleophile used in the substitution reactions.

Scientific Research Applications

N-acetylsulfanilyl chloride has several applications in scientific research:

Synthesis of Sulfonamides: It is used as an intermediate in the synthesis of various sulfonamide antibiotics.

Analytical Chemistry: The compound is used in the derivatization of certain analytes to improve their detection and quantification in analytical methods.

Pharmacokinetics: It is employed in the synthesis of internal standards for the determination of drugs and their metabolites in biological samples.

Mechanism of Action

The mechanism of action of N-acetylsulfanilyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds. This reactivity is utilized in the synthesis of various sulfonamide derivatives, which can have biological activity .

Comparison with Similar Compounds

N-acetylsulfanilyl chloride is similar to other sulfonyl chlorides such as:

Benzenesulfonyl chloride: Another sulfonyl chloride used in the synthesis of sulfonamides.

4-chlorosulfonylacetanilide: A compound with similar reactivity and applications

What sets this compound apart is its specific use in the synthesis of N1,N1-dimethylsulfanilamide and its role in analytical chemistry for the derivatization of analytes .

Biological Activity

N-Acetylsulfanilyl chloride is a sulfanilamide derivative that plays a significant role in medicinal chemistry, particularly in the synthesis of sulfa drugs. This article explores its biological activity, including its mechanisms of action, applications in treating bacterial infections, and recent research findings.

- Chemical Formula : C₈H₈ClN₃O₂S

- Molecular Weight : 219.68 g/mol

- Melting Point : 142-145 °C (decomposes) .

This compound functions primarily as an intermediate in the synthesis of sulfanilamide and its derivatives. These compounds inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. By competing with PABA, sulfanilamides disrupt the production of folate, essential for nucleic acid synthesis in bacteria.

Antibacterial Properties

Recent studies have demonstrated the antibacterial efficacy of this compound and its derivatives against various bacterial strains. For instance:

- In Vitro Studies : A series of N-acetylsulfanilylation derivatives were synthesized and tested against human pathogenic bacteria. Results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Bacillus cereus .

- Mechanism Insights : The compound's ability to inhibit bacterial protein synthesis has been linked to its action on the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death .

Case Studies

-

Synthesis and Testing of Derivatives :

- A study synthesized 5’-O-N-acetylsulfanilyluridine derivatives, which were tested for antibacterial activity. The introduction of various acyl groups enhanced the antibacterial properties compared to standard antibiotics like ampicillin .

- Table 1 summarizes the antibacterial activity of selected derivatives:

Compound Name Bacterial Strain Inhibition Zone (mm) 5’-O-N-acetylsulfanilyl-2’,3’-di-O-lauroyluridine Staphylococcus aureus 22 5’-O-N-acetylsulfanilyl-2’,3’-di-O-pivaloyluridine Bacillus cereus 25 - Clinical Applications :

Research Findings

Recent literature emphasizes the versatility of this compound in synthesizing novel compounds with enhanced biological activities:

- Sulfonamide Synthesis : The compound has been effectively used in reactions with N-silylamines to produce various sulfonamides with high yields, indicating its potential for broader applications in drug development .

- Enzymatic Inhibition Studies : Research has shown that derivatives can inhibit key enzymes involved in bacterial metabolism, reinforcing their potential as antibiotic agents .

Properties

IUPAC Name |

4-acetamidobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXCFKBQWDAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026981 | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light tan solid; [Merck Index] Off-white powder; [MSDSonline] | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM, THICK, LIGHT TAN PRISMS FROM BENZENE, LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS | |

CAS No. |

121-60-8 | |

| Record name | 4-Acetamidobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetylsulfanilyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12337 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylsulfanilyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylsulphanilyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLSULFANILYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX4M9AIVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 °C | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of N-Acetylsulfanilyl chloride in scientific research?

A1: this compound serves as a crucial building block in synthesizing various sulfonamide derivatives. These derivatives find applications in diverse fields, including pharmaceuticals, particularly as antimicrobial agents [, ].

Q2: Can you elaborate on the role of this compound in synthesizing sulfonamide antibiotics?

A2: this compound acts as a key reagent in the synthesis of sulfonamide antibiotics. It reacts with different aminoheterocycles or chloroheterocycles to produce various sulfonamides []. This approach allows for the creation of isotope-labeled sulfonamides (using labeled this compound), valuable for studying the environmental behavior of these antibiotics [].

Q3: How is this compound used in the synthesis of haptens?

A3: In the development of a monoclonal antibody against L-hydroxyproline (found in hydrolyzed animal protein), researchers utilized this compound to derivatize L-hydroxyproline. This derivatization process led to the synthesis of haptens, specifically HP1, crucial for generating antibodies targeting L-hydroxyproline [].

Q4: Are there applications of this compound beyond pharmaceutical research?

A4: Yes, this compound finds applications in developing materials for specific purposes. For example, it was employed to modify poly(propyleneimine) dendrimer to incorporate azo groups. This modification led to the creation of a material with unique optical properties, potentially suitable for holographic applications [].

Q5: How is this compound utilized in the synthesis of alkali-clearable azo disperse dyes?

A5: Researchers synthesize alkali-clearable azo disperse dyes by using this compound as a starting material to prepare various diazo components, such as 4-fluorosulfonylaniline. These components are then coupled with appropriate compounds like 4-hydroxy-N-3-methoxypropyl-1,8-naphthalimide to yield the desired dyes. These dyes find application in textile dyeing, exhibiting desirable properties like good leveling, wash fastness, and sublimation fastness [].

Q6: Has this compound been used in studying reaction mechanisms?

A6: Yes, one study investigates the thermal decomposition mechanism of aryl sulfonate esters. Researchers synthesized menthyl N-acetylsulfanilate using this compound and menthol. Analyzing the pyrolysis products helps determine whether the decomposition follows an E1 or E2 mechanism [].

Q7: What are the common synthetic methods employed with this compound?

A7: A prevalent method involves reacting this compound with appropriate amines in the presence of a base like pyridine. This reaction results in the formation of N1-substituted sulfanilamide derivatives []. Another method utilizes sodium hydride to facilitate the reaction of this compound with heterocyclic ketene aminals, leading to the regiospecific synthesis of N-sulfanilyl heterocyclic ketene aminals [].

Q8: Can you discuss an example of optimizing a synthesis process involving this compound?

A8: Researchers have developed an improved method for preparing sulfanilamide using this compound. This method involves reacting this compound with ammonium hydroxide, followed by hydrolysis and acidification. Notably, this optimized process achieves high purity (>99.5%) without requiring recrystallization, resulting in a high product yield exceeding 90% [].

Q9: Are there any studies focusing on modifying polymers using this compound?

A9: Yes, this compound has been used to modify polyvinylamine. This modification involves reacting the primary amino groups on the polymer backbone with this compound, followed by diazotization and coupling with a chromophoric coupler. This process leads to the formation of polymeric azo dyes, expanding the applications of polyvinylamine [].

Q10: How is this compound utilized in studying the properties of inclusion complexes?

A10: In a study focusing on enhancing the antimicrobial properties of a novel sulfonamide (SAP), researchers synthesized SAP using this compound and then prepared an inclusion complex with β-cyclodextrin. Characterization techniques like UV-Vis, FTIR, SEM, DSC, and TGA were employed to analyze the complex, demonstrating the successful encapsulation of the sulfonamide within the β-cyclodextrin cavity. This approach led to improved antimicrobial activity compared to the free sulfonamide, highlighting the potential of inclusion complexes for enhancing drug delivery and efficacy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.